molecular formula C10H9N3O3 B12925132 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione CAS No. 96567-02-1

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12925132
CAS No.: 96567-02-1
M. Wt: 219.20 g/mol
InChI Key: UMVJTPNLBZXVKY-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The presence of the ethoxyphenyl group in the structure enhances its chemical properties, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isocyanate with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

96567-02-1

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C10H9N3O3/c1-2-16-8-5-3-7(4-6-8)13-9(14)11-12-10(13)15/h3-6H,2H2,1H3

InChI Key

UMVJTPNLBZXVKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N=NC2=O

Origin of Product

United States

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